molecular formula C18H22N2O3S2 B2951814 6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 15296-13-6

6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2951814
CAS RN: 15296-13-6
M. Wt: 378.51
InChI Key: DRIZUSKVXOXVBK-QINSGFPZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the dimethylamino group could potentially influence the electronic properties of the molecule, and the thiazolidine ring could add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could participate in acid-base reactions, and the double bond in the benzylidene group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it might be somewhat soluble in water, while the aromatic ring and the thiazolidine ring suggest that it might also be soluble in organic solvents .

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry or materials science. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZUSKVXOXVBK-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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